molecular formula C17H20O8 B3393915 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose CAS No. 58769-33-8

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose

Cat. No.: B3393915
CAS No.: 58769-33-8
M. Wt: 352.3 g/mol
InChI Key: UTVQSHZMJQVVST-XRZUFTMXSA-N
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Description

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis. It is a white or off-white crystalline powder with a molecular formula of C28H24O9 and a molar mass of 504.491 g/mol . This compound is significant in the field of synthetic chemistry due to its role in the formation of artificial nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose involves multiple steps. Initially, ribose undergoes methylation in the presence of thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours . Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C. Benzyl chloride is intermittently added over 99 minutes, and the reaction is allowed to proceed for 4 to 8 hours . The product is then isolated and purified through recrystallization with ethyl alcohol.

Industrial Production Methods

In industrial settings, the synthesis process is scaled up, maintaining similar reaction conditions. The use of large reactors and continuous stirring ensures uniformity and efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, methyl alcohol, ethyl acetate, pyridine, potassium carbonate, and benzyl chloride . The reactions typically occur at temperatures ranging from 0°C to 70°C, depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions are various derivatives of this compound, which can be further utilized in nucleoside synthesis .

Scientific Research Applications

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is extensively used in scientific research, particularly in the synthesis of artificial nucleotides. These nucleotides are crucial in the study of genetic material and the development of antiviral and anticancer drugs . The compound’s ability to form stable nucleoside analogs makes it valuable in medicinal chemistry and biotechnology .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di-O-acetyl-5-benzoyl-3-O-Methyl-beta-D-ribofuranose is unique due to its specific functional groups, which allow for versatile chemical modifications and applications in nucleoside synthesis. Its stability and reactivity make it a preferred choice in the synthesis of artificial nucleotides .

Properties

IUPAC Name

[(2S,3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVQSHZMJQVVST-XRZUFTMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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